molecular formula C8H14O B2806563 {3-Ethylbicyclo[1.1.1]pentan-1-yl}methanol CAS No. 2287272-90-4

{3-Ethylbicyclo[1.1.1]pentan-1-yl}methanol

Cat. No.: B2806563
CAS No.: 2287272-90-4
M. Wt: 126.199
InChI Key: JOMWTWNMBLJAEZ-UHFFFAOYSA-N
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Description

{3-Ethylbicyclo[1.1.1]pentan-1-yl}methanol is a unique organic compound characterized by its bicyclic structure. This compound is part of the bicyclo[1.1.1]pentane family, known for their rigid and compact three-dimensional frameworks. The presence of an ethyl group and a methanol moiety further enhances its chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {3-Ethylbicyclo[1.1.1]pentan-1-yl}methanol typically involves the reaction of alkyl iodides with propellane under light-enabled conditions. This method is scalable and does not require catalysts, initiators, or additives . The reaction proceeds cleanly, often yielding products with around 90% purity that can be used directly in further transformations .

Industrial Production Methods: Industrial production of this compound can be achieved through flow photochemical addition of propellane to diacetyl, followed by haloform reaction to form bicyclo[1.1.1]pentane derivatives . This method allows for large-scale production, making it feasible for industrial applications.

Chemical Reactions Analysis

Types of Reactions: {3-Ethylbicyclo[1.1.1]pentan-1-yl}methanol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.

    Reduction: Commonly uses reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Often employs halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions include various functionalized bicyclo[1.1.1]pentane derivatives, such as alcohols, acids, amines, and esters .

Scientific Research Applications

{3-Ethylbicyclo[1.1.1]pentan-1-yl}methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of {3-Ethylbicyclo[1.1.1]pentan-1-yl}methanol involves its interaction with molecular targets through its rigid bicyclic structure. This interaction often leads to increased binding affinity and specificity towards the target molecules. The compound’s three-dimensional framework allows it to mimic the spatial arrangement of aromatic rings, making it a valuable bioisostere in drug design.

Comparison with Similar Compounds

    Bicyclo[1.1.1]pentane: The parent compound, known for its rigid structure and use as a bioisostere.

    Cubane: Another rigid, three-dimensional structure used in drug design.

    Adamantane: Known for its stability and use in antiviral drugs.

Uniqueness: {3-Ethylbicyclo[1.1.1]pentan-1-yl}methanol stands out due to its specific functional groups, which provide unique chemical properties and reactivity. Its ethyl and methanol moieties enhance its solubility and potential for further functionalization, making it a versatile compound in various scientific applications .

Properties

IUPAC Name

(3-ethyl-1-bicyclo[1.1.1]pentanyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-2-7-3-8(4-7,5-7)6-9/h9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOMWTWNMBLJAEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CC(C1)(C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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